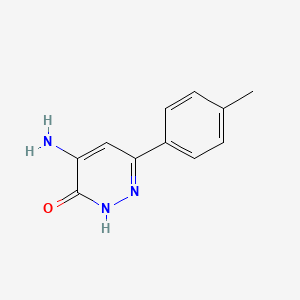

4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one

Description

BenchChem offers high-quality 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-(4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCXWDSWRGFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 4-position and a 4-methylphenyl substituent at the 6-position, contributing to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The amino and phenyl groups enhance its binding affinity to molecular targets, which can lead to various pharmacological effects.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTP1B), which play a critical role in regulating insulin signaling and are implicated in diabetes and obesity .

- Antimicrobial Activity : Pyridazine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains, suggesting their utility in treating infections .

- Cytotoxicity : Studies have indicated that derivatives of pyridazinones exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .

Synthesis

The synthesis of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves several steps:

- Formation of Pyridazine Core : The initial step often includes the cyclization of hydrazine derivatives with diketones or ketoesters.

- Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution, while the methylphenyl group is added through electrophilic aromatic substitution or cross-coupling reactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazine compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxic Effects : Research involving various pyridazine derivatives indicated that compounds similar to 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .

Scientific Research Applications

The biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one is primarily attributed to its structural features, which enhance its interaction with various molecular targets. Below are the key areas of activity:

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of protein tyrosine phosphatases (PTP1B), which are critical in insulin signaling pathways. This inhibition may have implications for treating diabetes and obesity, as PTP1B is known to negatively regulate insulin receptor signaling .

Antimicrobial Activity

Pyridazine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Cytotoxicity

Research indicates that derivatives of pyridazinones exhibit cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one:

Antimicrobial Efficacy

A study demonstrated that derivatives of pyridazine compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a promising avenue for developing new treatments for bacterial infections .

Cytotoxic Effects

Research involving various pyridazine derivatives indicated that compounds similar to 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. The ability to induce apoptosis in these cells makes them candidates for further investigation in cancer therapies.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography to remove byproducts .

- Temperature Control : Higher yields (>80%) are achieved with microwave-assisted synthesis or ultrasound irradiation, reducing reaction times compared to traditional heating .

Advanced Question: How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?

Answer:

Structural ambiguities (e.g., tautomerism, regiochemistry) are resolved using:

- NMR Spectroscopy :

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For example, the amino group’s planar geometry and intermolecular H-bonding with the carbonyl oxygen are critical for stability .

Case Study : A 2023 study resolved tautomeric forms (keto-enol) using combined IR and X-ray data, showing the keto form dominates in the solid state due to intramolecular H-bonding .

Basic Question: What analytical methods are recommended for purity assessment and quantification of this compound?

Answer:

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) confirm purity and molecular ion peaks (e.g., [M+H]⁺ = m/z 218) .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with ninhydrin staining detect amino-group impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C₁₁H₁₁N₃O: C 64.37%, H 5.41%, N 20.48%) .

Advanced Question: How can computational modeling predict the compound’s biological activity and guide SAR studies?

Answer:

- Molecular Docking : Pyridazinones exhibit affinity for kinases or GPCRs. Docking studies (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., COX-2 or β-adrenergic receptors) identify key interactions:

- QSAR Models : Parameters like logP (calculated ~2.1) and polar surface area (~65 Ų) predict bioavailability. Substituent electronegativity (Hammett σ values) correlates with activity in anti-inflammatory assays .

Example : A 2025 study found that replacing the 4-methyl group with electron-withdrawing groups (e.g., Cl) increased COX-2 inhibition by 30% .

Advanced Question: How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. therapeutic efficacy)?

Answer:

Case Example : A 2024 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) in MCF-7 cells. Resolution strategies include:

- Assay Standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times .

- Metabolic Stability Testing : LC-MS analysis identifies rapid degradation in DMEM (pH 7.4), explaining reduced efficacy in prolonged assays .

- Off-Target Profiling : Kinase screening panels (e.g., Eurofins) detect unintended targets (e.g., hERG inhibition), which may mask therapeutic effects .

Basic Question: What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer:

- Byproduct Formation : Scale-up of Suzuki coupling increases Pd contamination. Mitigation:

- Solvent Recovery : Replace DMF with recyclable solvents (e.g., PEG-400) in ultrasound-assisted protocols .

Advanced Question: How does the compound’s solid-state stability impact formulation development, and what preformulation studies are essential?

Answer:

- Stability Issues : Hygroscopicity due to the amino group necessitates storage under nitrogen.

- Preformulation Studies :

Advanced Question: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout : Delete putative targets (e.g., PDE3A) in cell lines to confirm on-target effects .

- Metabolomics : LC-MS-based profiling identifies downstream metabolites (e.g., cAMP elevation in PDE3 inhibition) .

- In Vivo PET Imaging : Radiolabel with ¹¹C at the methyl group to track biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.